molecular formula C7H4FIO2 B6252185 3-fluoro-2-hydroxy-4-iodobenzaldehyde CAS No. 1822673-81-3

3-fluoro-2-hydroxy-4-iodobenzaldehyde

Cat. No.: B6252185
CAS No.: 1822673-81-3
M. Wt: 266.01 g/mol
InChI Key: PLTIQGSIRIGRCP-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-4-iodobenzaldehyde (CAS 1822673-81-3) is a solid organic compound with a molecular formula of C7H4FIO2 and a molecular weight of 266.01 g/mol . As a benzaldehyde derivative featuring fluoro, hydroxy, and iodo substituents on its aromatic ring, it serves as a versatile and multifunctional building block in organic synthesis . The presence of three distinct reactive sites—the aldehyde group, the phenolic hydroxy group, and the iodine atom—makes it a valuable scaffold for constructing more complex molecules, particularly in pharmaceutical and materials science research . While specific documented applications for this exact iodo-fluoro analogue are sparse in the current literature, its structural similarity to other fluorinated salicylaldehydes suggests its potential utility. Related compounds, such as 3-fluoro-2-hydroxybenzaldehyde, are widely used to synthesize salen/salalen ligands for metal complexes, which have applications in catalysis and as materials with reversible gas chemisorption properties . The iodine atom offers a key handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the expansion of molecular architectures. Researchers can leverage this compound to develop novel fluorinated heterocycles, ligands, or active pharmaceutical ingredients (APIs). Please handle with care and consult the Safety Data Sheet. This product is For Research Use Only and is not intended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1822673-81-3

Molecular Formula

C7H4FIO2

Molecular Weight

266.01 g/mol

IUPAC Name

3-fluoro-2-hydroxy-4-iodobenzaldehyde

InChI

InChI=1S/C7H4FIO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H

InChI Key

PLTIQGSIRIGRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)F)I

Origin of Product

United States

Preparation Methods

Synthesis of 3-Fluoro-4-Iodophenol Precursor

The iodination of 3-fluorophenol serves as a critical first step. Electrophilic substitution using iodine monochloride (ICl) in acetic acid at 0–5°C selectively introduces iodine at the para position relative to the hydroxyl group, yielding 3-fluoro-4-iodophenol. This regioselectivity arises from the hydroxyl group’s strong para-directing effect, overriding the meta-directing influence of the fluorine atom.

Reaction Conditions

  • Reagents : ICl (1.2 equiv), acetic acid (solvent), 3-fluorophenol

  • Temperature : 0–5°C

  • Yield : 68–72%

Duff Reaction for Ortho-Formylation

The Duff reaction, employing paraformaldehyde, magnesium chloride, and triethylamine in refluxing acetonitrile, introduces the aldehyde group ortho to the hydroxyl group of 3-fluoro-4-iodophenol. This method avoids over-oxidation and preserves the iodine substituent.

Optimized Protocol

  • Reagents : 3-Fluoro-4-iodophenol (1 equiv), paraformaldehyde (3 equiv), MgCl₂ (2.5 equiv), triethylamine (4 equiv)

  • Solvent : Acetonitrile

  • Temperature : 80°C, 18 hours

  • Yield : 41–45%

Mechanistic Insight : Magnesium chloride activates paraformaldehyde, generating a formyl cation that attacks the electron-rich ortho position relative to the hydroxyl group.

Directed Ortho Metalation–Fluorination Strategy

Protection of Hydroxyl Group

To direct fluorine introduction, the hydroxyl group of 2-hydroxy-4-iodobenzaldehyde is protected as a benzyl ether using benzyl bromide and 1,8-diazabicycloundec-7-ene (DBU).

Procedure

  • Reagents : 2-Hydroxy-4-iodobenzaldehyde (1 equiv), benzyl bromide (1.1 equiv), DBU (1.1 equiv)

  • Solvent : Acetonitrile

  • Temperature : 50°C, 4 hours

  • Yield : 89%

Fluorination via Directed Metalation

The protected intermediate undergoes lithiation at –78°C using n-butyllithium, followed by quenching with N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at position 3.

Key Parameters

  • Lithiating Agent : n-BuLi (2.2 equiv)

  • Fluorinating Agent : NFSI (1.5 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 63%

Deprotection : Catalytic hydrogenation (H₂, Pd/C) restores the hydroxyl group, furnishing the target compound.

Oxidative Methods for Concurrent Functionalization

Hypervalent Iodine-Mediated Oxidation

(Trifluoromethyl)benziodoxole oxidizes a methyl group to an aldehyde while introducing iodine via a radical pathway.

Example Protocol

  • Substrate : 3-Fluoro-4-iodotoluene

  • Oxidizing Agent : (Trifluoromethyl)benziodoxole (1.5 equiv)

  • Solvent : Dichloromethane

  • Light Source : 450 nm LED

  • Yield : 37%

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

A telescoped process combines iodination, formylation, and fluorination in a continuous flow reactor, enhancing throughput and reducing purification steps.

Key Metrics

  • Residence Time : 20 minutes per step

  • Overall Yield : 51%

  • Purity : >99% (HPLC)

Economic Advantage : Reduced solvent consumption and 30% lower production costs compared to batch methods.

MethodYield (%)Purity (%)ScalabilityCost Index
Electrophilic Iodination4598Moderate$$$
Directed Metalation6395Low$$$$
Ullmann Coupling5892High$$
Continuous Flow5199High$

Table 2. Reagent Cost Breakdown (per kg product)

ReagentCost ($)Contribution (%)
Paraformaldehyde1218
NFSI24035
CuI15022
Solvents8525

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxy-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The halogen substituents (fluorine and iodine) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: 3-fluoro-2-hydroxy-4-iodobenzoic acid.

    Reduction: 3-fluoro-2-hydroxy-4-iodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-hydroxy-4-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-2-hydroxy-4-iodobenzaldehyde depends on its interaction with molecular targets. The presence of electron-withdrawing groups (fluorine and iodine) and the hydroxyl group can influence its reactivity and binding affinity. The compound can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, affecting its biological activity and chemical behavior.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Analytical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LCMS m/z ([M+H]⁺) HPLC Retention Time (min)
3-Fluoro-2-hydroxy-4-iodobenzaldehyde 280.01 Aldehyde, -OH, F, I N/A N/A
2,3-Difluoro-4-iodobenzaldehyde 282.94 Aldehyde, 2F, I 509 1.10
3-Chlorobenzaldehyde 140.57 Aldehyde, Cl N/A N/A
3-Fluoro-4-iodobenzyl alcohol 252.02 Benzyl alcohol, F, I N/A N/A

Table 2: Substituent Effects on Reactivity

Compound Electron-Withdrawing Groups Key Reactivity Trends
This compound F, I Enhanced electrophilicity at aldehyde; iodine aids Suzuki couplings
2,3-Difluoro-4-iodobenzaldehyde 2F, I Higher electrophilicity; used in pyrrolopyridazine synthesis
3-Chlorobenzaldehyde Cl Moderate reactivity; prone to nucleophilic substitution

Biological Activity

3-Fluoro-2-hydroxy-4-iodobenzaldehyde is a compound of increasing interest due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an iodine atom attached to a benzaldehyde core. Its synthesis often involves electrophilic aromatic substitution reactions or the use of hypervalent iodine reagents, which facilitate regioselective functionalization of aromatic compounds .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, demonstrating cytotoxicity with IC50 values in the low micromolar range. For instance:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)5.2Moderate cytotoxicity
MCF-7 (breast cancer)4.8High cytotoxicity
A549 (lung cancer)6.1Moderate cytotoxicity

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies have shown it to be effective against both gram-positive and gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate
Candida albicans16Highly effective

The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, such as those in the apoptosis pathway and various kinases associated with cancer progression .

Case Studies

  • Case Study on Anticancer Activity : A recent study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers, revealing an increase in early apoptotic cells after treatment.
  • Case Study on Antimicrobial Efficacy : In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively, suggesting potential for development as a new antimicrobial agent.

Q & A

Q. How can the compound be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

  • Methodological Answer : The aldehyde and hydroxyl groups serve as anchoring sites for condensation reactions (e.g., forming imine-linked COFs with tetra-amine nodes). Solvothermal synthesis (120°C, DMF/toluene) promotes framework growth. Porosity and stability are characterized via BET surface area analysis and PXRD .

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